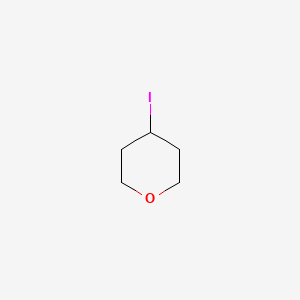

4-iodotetrahydro-2H-pyran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRNQTFTRDPITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383726 | |

| Record name | 4-iodotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25637-18-7 | |

| Record name | 4-iodotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODOTETRAHYDRO-2H-PYRAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Iodotetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 4-iodotetrahydro-2H-pyran, a key building block in modern organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Chemical Properties

This compound, also known as 4-iodooxane, is a functionalized cyclic ether.[1][2] Its unique structure, featuring a reactive iodine atom on a tetrahydropyran ring, makes it a valuable intermediate for introducing this saturated heterocyclic moiety into more complex molecules.[2][3] The physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 25637-18-7 | [4][5] |

| Molecular Formula | C₅H₉IO | [4][5] |

| Molecular Weight | 212.03 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Boiling Point | 79 °C | [4] |

| Density | 1.77 ± 0.1 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.5471 | [4] |

| Storage Temperature | 2-8°C, protect from light | [4] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the iodination of tetrahydro-2H-pyran-4-ol. This reaction typically proceeds via an Appel-type reaction using triphenylphosphine and iodine.

Experimental Protocol: Iodination of Tetrahydro-2H-pyran-4-ol[4]

A detailed experimental protocol for the synthesis of this compound is outlined below.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| Tetrahydro-2H-pyran-4-ol | 102.13 | 2.0 | 19.58 |

| Imidazole | 68.08 | 1.600 | 23.50 |

| Triphenylphosphine | 262.29 | 5.39 | 20.56 |

| Iodine | 253.81 | 5.96 | 23.50 |

| Tetrahydrofuran (THF) | - | 78.4 mL | - |

| Ethyl acetate | - | - | - |

| Deionized water | - | - | - |

| Anhydrous sodium sulfate | - | - | - |

Procedure:

-

To a round bottom flask, add tetrahydro-2H-pyran-4-ol (2.0 g, 19.58 mmol), imidazole (1.600 g, 23.50 mmol), triphenylphosphine (5.39 g, 20.56 mmol), and tetrahydrofuran (39.2 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine (5.96 g, 23.50 mmol) in tetrahydrofuran (39.2 mL) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

-

Upon reaction completion, dilute the mixture with ethyl acetate and wash with deionized water.

-

Back-extract the aqueous layer with ethyl acetate.

-

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in heptane, to yield this compound as a clarified light yellow oil (2.67 g, 12.59 mmol, 64.3% yield).[4]

Caption: Synthetic workflow for this compound.

Reactivity and Applications

The primary utility of this compound in chemical synthesis lies in the reactivity of the carbon-iodine bond.[3] The iodine atom is a good leaving group, making the C4 position susceptible to nucleophilic attack. This allows for the facile introduction of the tetrahydropyran moiety into a wide range of molecules.[1][2]

Common reactions involving this compound include:

-

Nucleophilic Substitution: Reaction with various nucleophiles (e.g., amines, alkoxides, thiolates, carbanions) to form new carbon-heteroatom or carbon-carbon bonds.

-

Coupling Reactions: Participation in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form more complex architectures.

Due to its versatility, this compound is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds where the tetrahydropyran scaffold is a common structural motif.[2][3]

References

An In-depth Technical Guide to the Synthesis of 4-Iodotetrahydro-2H-pyran from Tetrahydro-4-pyranol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective method for the synthesis of 4-iodotetrahydro-2H-pyran, a valuable intermediate in pharmaceutical and organic synthesis.[1][2] The procedure detailed herein involves the conversion of the hydroxyl group of tetrahydro-4-pyranol to an iodide.

Reaction Overview

The synthesis of this compound from tetrahydro-4-pyranol is typically achieved through an Appel-type reaction. This method utilizes a phosphine, in this case, triphenylphosphine, and iodine in the presence of a weak base like imidazole. The reaction proceeds by the in-situ formation of an iodophosphonium species, which then activates the alcohol for nucleophilic substitution by the iodide ion.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from tetrahydro-4-pyranol.

| Parameter | Value | Reference |

| Starting Material | Tetrahydro-2H-pyran-4-ol | [3] |

| Product | This compound | [3] |

| CAS Number (Product) | 25637-18-7 | [1][3] |

| Molecular Formula (Product) | C5H9IO | [3] |

| Molecular Weight (Product) | 212.03 g/mol | [3] |

| Yield | 64.3% | [3] |

| Appearance | Clarified light yellow oil | [3] |

| Purity | >95.0% (GC) | |

| Storage Conditions | 2-8°C, protect from light | [3] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

Tetrahydro-2H-pyran-4-ol (2.0 g, 19.58 mmol)[3]

-

Imidazole (1.600 g, 23.50 mmol)[3]

-

Triphenylphosphine (5.39 g, 20.56 mmol)[3]

-

Iodine (5.96 g, 23.50 mmol)[3]

-

Tetrahydrofuran (THF), anhydrous (78.4 mL total)[3]

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

Equipment:

-

Round bottom flask (RBF)

-

Stirring apparatus

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Chromatography column (e.g., RediSep Gold 80g silica gel column)[3]

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round bottom flask, add tetrahydro-2H-pyran-4-ol (2.0 g, 19.58 mmol), imidazole (1.600 g, 23.50 mmol), triphenylphosphine (5.39 g, 20.56 mmol), and 39.2 mL of tetrahydrofuran.[3]

-

Cooling: Cool the mixture to 0 °C in an ice bath with stirring.[3]

-

Addition of Iodine: In a separate flask, prepare a solution of iodine (5.96 g, 23.50 mmol) in 39.2 mL of tetrahydrofuran. Slowly add this solution dropwise to the cooled reaction mixture with continuous stirring.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[3]

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.[3]

-

Wash the organic layer with deionized water.[3]

-

Separate the layers and back-extract the aqueous layer with ethyl acetate.[3]

-

Combine all the organic layers.[3]

-

Dry the combined organic layer over anhydrous sodium sulfate.[3]

-

Filter the mixture and concentrate the filtrate under reduced pressure.[3]

-

-

Purification: Purify the crude product by column chromatography. A suitable system is a silica gel column eluting with a gradient of 0-50% ethyl acetate in heptane.[3] This should afford this compound as a clarified light yellow oil (2.67 g, 12.59 mmol, 64.3% yield).[3]

Reaction Pathway

The following diagram illustrates the chemical transformation from tetrahydro-4-pyranol to this compound.

Caption: Synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Caption: Experimental workflow for synthesis.

References

A Comprehensive Technical Guide to 4-Iodotetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-iodotetrahydro-2H-pyran, a pivotal intermediate in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, offering valuable insights for professionals in research and development.

Nomenclature and Chemical Structure

The compound, identified by the CAS number 25637-18-7, is systematically named This compound .[1] An alternative IUPAC name is 4-iodooxane .[2] It is also known by synonyms such as 4-Iodo-tetrahydro-pyran and 4-Iodooxacyclohexane.[3]

The molecular formula of the compound is C₅H₉IO.[4] Its structure consists of a six-membered tetrahydropyran ring with an iodine atom substituted at the fourth position.

Physicochemical and Spectral Data

The following table summarizes the key quantitative data for this compound, compiled from various sources to aid in its handling and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉IO | [2][4] |

| Molecular Weight | 212.03 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid | [4][6] |

| Boiling Point | 79 °C | [3][7] |

| Density | 1.777 g/cm³ | [3] |

| Refractive Index | 1.546 | [3] |

| Flash Point | 79.689 °C | [3] |

| Vapor Pressure | 0.313 mmHg at 25 °C | [3] |

| Solubility | Soluble in common organic solvents like ethanol, ether, and chloroform. | [4] |

| Storage Temperature | 2-8 °C, protected from light | [7] |

Note: Some physical properties may have slight variations between different sources.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound involves the iodination of tetrahydro-2H-pyran-4-ol. The following protocol is based on a procedure reported in the literature.[7]

Reaction: Tetrahydro-2H-pyran-4-ol is converted to this compound using iodine, triphenylphosphine, and imidazole in tetrahydrofuran.

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask, add tetrahydro-2H-pyran-4-ol (2.0 g, 19.58 mmol), imidazole (1.600 g, 23.50 mmol), triphenylphosphine (5.39 g, 20.56 mmol), and tetrahydrofuran (39.2 mL).[7]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.[7]

-

Addition of Iodine: Slowly add a solution of iodine (5.96 g, 23.50 mmol) in tetrahydrofuran (39.2 mL) dropwise to the stirring mixture.[7]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[7]

-

Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate and wash with deionized water.[7]

-

Extraction: Separate the layers and back-extract the aqueous layer with ethyl acetate.[7]

-

Drying and Concentration: Combine all the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purification: Purify the crude product by column chromatography (e.g., using a silica gel column with an ethyl acetate/heptane gradient) to yield this compound as a light yellow oil.[7]

Applications in Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. The iodine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the tetrahydropyran moiety into a wide range of molecules. This is particularly significant in the development of pharmaceuticals and agrochemicals, where the tetrahydropyran ring is a common structural motif.[6][8] The compound's ability to participate in various chemical reactions, such as cyclization and functionalization, makes it a versatile tool for synthetic organic chemists.[6]

Safety Information

It is important to handle this compound with appropriate safety precautions.

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[3][4]

-

Safety Statements:

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | 25637-18-7 [sigmaaldrich.com]

- 2. This compound | C5H9IO | CID 2795506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 25637-18-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound CAS#: 25637-18-7 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Iodotetrahydro-2H-pyran

This technical guide provides comprehensive information on this compound, a pivotal intermediate in organic synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis, and its applications, particularly in the realm of pharmaceutical development.

Core Chemical Information

This compound, also known as 4-iodooxane, is a functionalized cyclic ether.[1] Its significance in synthetic chemistry stems from the reactive iodine atom, which serves as a good leaving group in nucleophilic substitution reactions and allows for the introduction of the tetrahydropyran moiety into more complex molecular architectures.[1][2] This compound is a versatile building block for creating a variety of organic molecules, making it a valuable reagent in the development of pharmaceuticals and agrochemicals.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 25637-18-7 | [1][3][4] |

| Molecular Formula | C₅H₉IO | [1][3][4][5] |

| Molecular Weight | 212.03 g/mol | [1][3][4][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | Typically ≥97% or ≥99% (HPLC) | [1][3][6] |

| Boiling Point | 79 °C | [4] |

| Density (Predicted) | 1.77 ± 0.1 g/cm³ | [4] |

| Refractive Index | 1.5471 | [4] |

| Storage Conditions | Store at 0-8 °C, protect from light | [1][3][4] |

| InChI Key | JTRNQTFTRDPITG-UHFFFAOYSA-N | [5][6] |

| SMILES | IC1CCOCC1 | [3] |

Experimental Protocols

The following section details a common laboratory-scale synthesis of this compound from tetrahydro-2H-pyran-4-ol.

Synthesis of this compound

This protocol is based on the iodination of tetrahydro-2H-pyran-4-ol using iodine, triphenylphosphine, and imidazole.[4]

Materials:

-

Tetrahydro-2H-pyran-4-ol (2.0 g, 19.58 mmol)

-

Imidazole (1.60 g, 23.50 mmol)

-

Triphenylphosphine (5.39 g, 20.56 mmol)

-

Iodine (5.96 g, 23.50 mmol)

-

Tetrahydrofuran (THF), anhydrous (approx. 80 mL)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (e.g., RediSep Gold 80g)

-

Heptane and Ethyl acetate for chromatography elution

Procedure:

-

Combine tetrahydro-2H-pyran-4-ol (2.0 g), imidazole (1.60 g), triphenylphosphine (5.39 g), and 39.2 mL of tetrahydrofuran in a round bottom flask.[4]

-

Cool the mixture to 0 °C using an ice bath.[4]

-

In a separate flask, prepare a solution of iodine (5.96 g) in 39.2 mL of tetrahydrofuran.[4]

-

Slowly add the iodine solution dropwise to the cooled reaction mixture with continuous stirring.[4]

-

After the addition is complete, allow the reaction mixture to warm gradually to room temperature and continue stirring overnight.[4]

-

Upon reaction completion, dilute the mixture with ethyl acetate and wash with deionized water.[4]

-

Perform a back-extraction of the aqueous layer with ethyl acetate.[4]

-

Combine all organic layers and dry them over anhydrous sodium sulfate.[4]

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.[4]

-

Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in heptane.[4]

-

The final product, this compound, is obtained as a clarified light yellow oil (yields can be around 64%).[4]

Applications and Workflows

This compound is primarily utilized as a chemical intermediate.[1] Its role is crucial in synthetic pathways that require the incorporation of a tetrahydropyran ring, a common structural motif in many biologically active compounds and natural products.[7][8]

Role in Chemical Synthesis

The compound's utility lies in the carbon-iodine bond, which can be readily cleaved to form new carbon-carbon or carbon-heteroatom bonds. This makes it an excellent electrophile for reactions with various nucleophiles.

Caption: Role of this compound in Synthesis.

Synthesis Workflow Diagram

The synthesis of this compound involves a series of well-defined steps from readily available starting materials to the purified final product.

Caption: Synthesis Workflow for this compound.

Safety Information

This compound is associated with certain hazards. It is classified as a warning-level substance, with hazard statements indicating that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6] Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280).[6] It is essential to handle this chemical in a well-ventilated area and to consult the safety data sheet (SDS) before use.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 25637-18-7 [m.chemicalbook.com]

- 5. This compound | C5H9IO | CID 2795506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 25637-18-7 [sigmaaldrich.com]

- 7. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stability and Storage of 4-Iodotetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Iodotetrahydro-2H-pyran is a versatile cyclic iodoalkane intermediate crucial in pharmaceutical and chemical synthesis. However, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound. Due to the inherent reactivity of the carbon-iodine bond, particularly in a secondary position, this compound is susceptible to degradation via nucleophilic substitution, and potentially through thermal and photochemical pathways. Strict adherence to recommended storage and handling protocols is paramount to ensure its quality and integrity for research and development applications.

Physicochemical Properties and Stability Overview

This compound is a colorless to light yellow liquid.[1] The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, rendering iodoalkanes the most reactive and least stable in this class of compounds. As a secondary iodoalkane, this compound is expected to be more reactive than primary iodoalkanes but less so than tertiary ones. Its primary route of decomposition is likely nucleophilic substitution, such as hydrolysis, which would lead to the formation of tetrahydro-2H-pyran-4-ol and hydroiodic acid.

Some commercial sources indicate that this compound is supplied with a stabilizer, such as sodium thiosulfate, to mitigate decomposition. This underscores the compound's inherent instability and the need for careful handling.

Table 1: Summary of Physicochemical and Storage Data for this compound

| Parameter | Value/Recommendation | Source(s) |

| Molecular Formula | C₅H₉IO | [1][2] |

| Molecular Weight | 212.03 g/mol | [2] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 79 °C | [1] |

| Storage Temperature | 2-8°C (protect from light) | [1] |

| Alternative Storage | Ambient Temperature | |

| Purity (Typical) | ≥95% | [3] |

| Hazard Codes | Xi (Irritant) | [1] |

| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection) | [1] |

Factors Influencing Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, and the presence of nucleophiles. The tetrahydropyran ring itself is a stable saturated heterocycle, but the C-I bond is the reactive site.

3.1 Nucleophilic Substitution (Hydrolysis) The most probable degradation pathway for this compound is SN1 or SN2 reaction with nucleophiles. In the presence of water, this leads to hydrolysis, forming tetrahydro-2H-pyran-4-ol and hydroiodic acid (HI). The liberated HI can further catalyze the degradation of the ether linkage under certain conditions.

3.2 Thermal Decomposition While specific data for this compound is not readily available, iodoalkanes can undergo thermal decomposition. At elevated temperatures, homolytic cleavage of the C-I bond can occur, generating radical intermediates. These radicals can then participate in a variety of subsequent reactions, potentially leading to complex mixtures of degradation products.

3.3 Photochemical Decomposition The C-I bond is susceptible to cleavage upon exposure to ultraviolet (UV) light. This photochemical decomposition also proceeds via a radical mechanism, similar to thermal decomposition, and can lead to discoloration and loss of purity. Therefore, protection from light is a critical storage requirement.

Recommended Storage and Handling

To maintain the purity and stability of this compound, the following storage and handling procedures are recommended:

-

Temperature: Store in a refrigerator at 2-8°C.[1] Avoid repeated freeze-thaw cycles.

-

Light: Store in an amber or opaque container to protect from light.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

-

Container: Use a tightly sealed, clean, and dry container made of a non-reactive material.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and inhalation of vapors.

Experimental Protocol for Stability Assessment

This section outlines a general protocol for assessing the stability of this compound under various conditions. This protocol can be adapted based on the specific analytical capabilities and requirements of the laboratory.

5.1 Objective To evaluate the stability of this compound under defined storage conditions (e.g., temperature, humidity, light) over a specified period.

5.2 Materials and Equipment

-

This compound (high purity)

-

Environmental/stability chambers

-

Amber glass vials with inert caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or GC-MS system

-

Appropriate solvents for analysis (e.g., HPLC-grade acetonitrile, water)

-

Reference standards for this compound and potential degradation products (e.g., tetrahydro-2H-pyran-4-ol)

5.3 Experimental Workflow

5.4 Procedure

-

Initial Analysis (T=0): Perform a full characterization of the initial batch of this compound to establish its initial purity and impurity profile.

-

Sample Preparation: Aliquot the compound into multiple amber vials, ensuring each vial is tightly sealed.

-

Storage: Place the vials in stability chambers under the desired conditions. Suggested conditions include:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

-

Photostability: As per ICH Q1B guidelines.

-

-

Time-Point Testing: At predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies), remove vials from the chambers.

-

Analysis: Analyze the samples for:

-

Appearance: Visual inspection for color change or precipitate formation.

-

Assay: Quantify the amount of remaining this compound using a validated HPLC or GC-MS method.

-

Degradation Products: Identify and quantify any significant degradation products.

-

-

Data Evaluation: Compare the results at each time point to the initial data. A significant change is typically defined as a failure to meet the established acceptance criteria for assay and degradation products.

5.5 Analytical Method (Example: HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (to be determined based on the UV spectrum of the compound).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Note: This is a starting point, and the method must be fully developed and validated for the specific application.

Conclusion

This compound is a reactive and valuable intermediate that requires careful storage and handling to ensure its stability. The primary degradation pathway is nucleophilic substitution, and the compound is also sensitive to heat and light. By adhering to the recommended storage conditions of refrigeration, protection from light, and use of an inert atmosphere, the shelf-life of this reagent can be maximized. For critical applications in drug development, a formal stability testing program, as outlined in this guide, is essential to establish an appropriate retest period and to ensure the quality and reliability of the material.

References

Spectroscopic Profile of 4-iodotetrahydro-2H-pyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-iodotetrahydro-2H-pyran, a valuable intermediate in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions offer valuable insights for the characterization and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.30 - 4.20 | m | 1H | H-4 (CH-I) |

| ~3.80 - 3.70 | m | 2H | H-2eq, H-6eq |

| ~3.50 - 3.40 | m | 2H | H-2ax, H-6ax |

| ~2.20 - 2.10 | m | 2H | H-3eq, H-5eq |

| ~1.90 - 1.80 | m | 2H | H-3ax, H-5ax |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~67.0 | C-2, C-6 |

| ~40.0 | C-3, C-5 |

| ~30.0 | C-4 (C-I) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on the analysis of similar structures and computational models.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H (aliphatic) stretching |

| 1465 - 1445 | Medium | C-H bending |

| 1100 - 1050 | Strong | C-O-C (ether) stretching |

| ~600 - 500 | Medium | C-I stretching |

Note: The spectrum is predicted for a neat liquid sample.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Ratio | Predicted Fragment Ion | Notes |

| 212 | [C₅H₉IO]⁺ | Molecular ion (M⁺) |

| 85 | [C₅H₉O]⁺ | Loss of iodine radical (•I) |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Further fragmentation of the pyran ring |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Further fragmentation |

Note: Fragmentation is predicted based on electron ionization (EI) and the stability of resulting carbocations and radical species.

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrument Setup: A 500 MHz NMR spectrometer is used for analysis. The instrument is tuned and shimmed to the deuterium lock signal of CDCl₃ to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon-13 NMR spectrum. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrument Setup: A Fourier-transform infrared (FT-IR) spectrometer is used. A background spectrum of the clean, empty salt plates is recorded.

-

Data Acquisition: The salt plates with the sample are placed in the sample holder of the spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.

-

Ionization: Electron ionization (EI) is a common method for small, volatile molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which are formed by the breakdown of the energetically unstable molecular ion. The fragmentation pattern provides valuable structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Reactivity of the C-I Bond in 4-Iodotetrahydro-2H-pyran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbon-iodine (C-I) bond in 4-iodotetrahydro-2H-pyran serves as a versatile synthetic handle, enabling a wide array of chemical transformations crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the reactivity of this key functional group, with a focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate the practical application of this valuable building block in research and development.

Introduction

The tetrahydropyran (THP) scaffold is a privileged motif found in numerous natural products and biologically active compounds. Consequently, the functionalization of the THP ring is of significant interest to synthetic and medicinal chemists. This compound has emerged as a valuable intermediate due to the high reactivity of the C-I bond, which allows for the facile introduction of diverse functionalities at the C4 position.[1] The reactivity of the C-I bond is primarily governed by its relatively low bond dissociation energy and the excellent leaving group ability of the iodide ion. This guide will delve into the key reactions of this compound, providing researchers with the necessary information to effectively utilize this reagent in their synthetic endeavors.

General Reactivity and Stereochemistry

The C-I bond in this compound is susceptible to cleavage by a variety of nucleophiles and is a competent partner in cross-coupling reactions. The tetrahydropyran ring typically adopts a chair conformation, which influences the stereochemical outcome of its reactions.[2]

Nucleophilic Substitution Reactions

Nucleophilic substitution at the C4 position of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions.

-

S(_N)2 Pathway: Strong, anionic nucleophiles in polar aprotic solvents favor the S(_N)2 mechanism. This concerted process involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry at the C4 position.[3][4][5][6][7]

-

S(_N)1 Pathway: Weak, neutral nucleophiles in polar protic solvents can promote an S(_N)1 mechanism. This pathway involves the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face, potentially leading to a mixture of stereoisomers.

The chair conformation of the tetrahydropyran ring plays a crucial role in the stereochemical course of S(_N)2 reactions. For the reaction to proceed, the incoming nucleophile must approach the carbon atom from the side opposite to the leaving group (axial approach for an equatorial leaving group, and vice-versa).

Quantitative Data on Key Reactions

The following tables summarize quantitative data for representative reactions of this compound, providing a comparative overview of its reactivity with different reagents.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Azide | Sodium Azide (NaN₃) | DMF | 25 | 3 | 4-Azidotetrahydro-2H-pyran | ~90 (estimated) | Based on similar reactions[7] |

| Cyanide | Sodium Cyanide (NaCN) | Ethanol | Reflux | - | 4-Cyanotetrahydro-2H-pyran | - | [8] |

| Phenoxide | Sodium Phenoxide | THF | Reflux | - | 4-Phenoxytetrahydro-2H-pyran | - | [9][10][11] |

Note: Specific yield for the reaction with sodium cyanide and sodium phenoxide with this compound were not found in the searched literature, but these are common nucleophiles for Williamson ether synthesis and cyanide substitution.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Amine | THF/DMA | 80 | - | 4-(Phenylethynyl)tetrahydro-2H-pyran | - | General Protocol[12] |

| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | - | 4-Phenyltetrahydro-2H-pyran | - | General Protocol[13][14] |

Note: While general protocols for these coupling reactions are well-established for alkyl iodides, specific examples with quantitative yields for this compound were not explicitly found in the provided search results. The conditions listed are based on typical procedures for similar substrates.

Experimental Protocols

Synthesis of 4-Azidotetrahydro-2H-pyran (S(_N)2 Reaction)

This protocol is based on a general procedure for the azidation of alkyl halides.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 4-azidotetrahydro-2H-pyran.

Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a representative procedure for the Sonogashira coupling of an alkyl iodide.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

An amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in an anhydrous solvent, add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 1-5 mol%).

-

Add the amine base (2.0-3.0 eq) and phenylacetylene (1.2 eq).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., room temperature to 80 °C) until the starting material is consumed (monitor by TLC).

-

After completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(phenylethynyl)tetrahydro-2H-pyran.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: S(_N)2 reaction pathway for this compound.

Caption: Experimental workflow for Sonogashira coupling.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. The C-I bond readily undergoes nucleophilic substitution, providing access to a wide range of functionalized tetrahydropyrans. Furthermore, it serves as an effective coupling partner in palladium-catalyzed reactions such as the Sonogashira and Suzuki couplings, enabling the formation of carbon-carbon bonds. The information presented in this guide, including quantitative data, detailed experimental protocols, and mechanistic diagrams, is intended to empower researchers to fully exploit the synthetic potential of this valuable intermediate in their drug discovery and development programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cycloalkanes with one heteroatom [ch.ic.ac.uk]

- 3. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity and Reactivity of 4-Iodotetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents. Functionalization of this ring system is of paramount importance in medicinal chemistry and drug development. 4-Iodotetrahydro-2H-pyran serves as a key synthetic intermediate, prized for its inherent electrophilicity at the C4 position. The carbon-iodine bond geometry and the stability of the iodide leaving group make this compound an excellent substrate for a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the electrophilic nature of this compound, detailing its synthesis, reactivity with common nucleophiles, and the underlying principles governing its chemical behavior.

Introduction: The Electrophilic Nature of this compound

The reactivity of 4-halotetrahydropyrans in nucleophilic substitution reactions is fundamentally governed by the nature of the halogen atom, which serves as the leaving group. The established trend for leaving group ability in both SN1 and SN2 reactions is I > Br > Cl > F.[1] This reactivity order is a direct consequence of two primary factors: the carbon-halogen (C-X) bond strength and the stability of the resulting halide anion (X⁻).

The carbon-iodine (C-I) bond is the longest and weakest among the halogens, requiring the least energy to break. Concurrently, the iodide ion (I⁻) is the largest, most polarizable, and least basic of the halide ions, making it the most stable leaving group. These properties synergistically render this compound the most reactive member of the 4-halotetrahydropyran series, making it a preferred substrate for introducing a wide array of functional groups at the C4 position.[1] Its utility is prominent in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[2]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the iodination of the corresponding alcohol, Tetrahydro-2H-pyran-4-ol, using reagents such as iodine in the presence of triphenylphosphine and imidazole. This method provides the target compound in good yield and purity.

Experimental Protocol: Synthesis from Tetrahydro-2H-pyran-4-ol[3]

-

Reagents:

-

Tetrahydro-2H-pyran-4-ol

-

Imidazole

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask, add Tetrahydro-2H-pyran-4-ol (1.0 eq), imidazole (1.2 eq), triphenylphosphine (1.05 eq), and anhydrous tetrahydrofuran.

-

Cool the resulting mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine (1.2 eq) in anhydrous tetrahydrofuran dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm gradually to room temperature and continue stirring overnight.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with deionized water.

-

Back-extract the aqueous layer with ethyl acetate.

-

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., eluting with an ethyl acetate/heptane gradient) to afford this compound as a light yellow oil.

-

Reactivity with Nucleophiles: Data and Protocols

The electrophilic C4 carbon of this compound readily undergoes substitution with a range of nucleophiles. The mechanism (SN1 vs. SN2) can be influenced by the strength of the nucleophile and the polarity of the solvent. Strong nucleophiles and aprotic solvents favor the SN2 pathway, while polar protic solvents and weaker nucleophiles may involve an SN1 mechanism.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution of this compound.

| Nucleophile Class | Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Nucleophile | Sodium Azide (NaN₃) | 4-Azidotetrahydro-2H-pyran | DMF | - | 100 | - | 60-66 | [1] |

| N-Nucleophile | Pyrazole Derivative | 4-(Pyrazolyl)tetrahydro-2H-pyran | DMF | K₂CO₃ | 60 | 50 | N/A | WO2006044528A1 |

| N-Nucleophile | Bicyclic Sulfonamide | 4-(Sulfonamidyl)tetrahydro-2H-pyran | THF | NaH | 50 | 18 | N/A | US9212182B2 |

Note: Yields and reaction times can vary based on the specific substrate and precise reaction conditions. "N/A" indicates data not available in the cited source.

Experimental Protocols for Nucleophilic Substitution

-

Reagents:

-

This compound

-

Sodium Azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture (e.g., to 100 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the mixture to room temperature and pour it into deionized water.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 4-azidotetrahydropyran product by column chromatography on silica gel.

-

-

Reagents:

-

This compound

-

N-heterocycle (e.g., pyrazole)

-

Base (e.g., K₂CO₃ or NaH)

-

Solvent (e.g., DMF or THF)

-

-

Procedure:

-

To a solution of the N-heterocycle (1.0 eq) in the chosen solvent, add the base (e.g., K₂CO₃, 1.5 eq) and stir.

-

Add this compound (1.1 eq) to the mixture.

-

Heat the reaction to a specified temperature (e.g., 50-60 °C) for an extended period (18-50 hours).

-

After cooling, concentrate the reaction mixture.

-

Dilute the residue with a water/acetonitrile mixture and filter.

-

Purify the product by preparative HPLC or other suitable chromatographic techniques.

-

Logical Relationships in Nucleophilic Substitution

The selection of reagents and conditions is critical for achieving a successful nucleophilic substitution on the this compound core. The logical workflow involves selecting the appropriate nucleophile and matching it with a compatible solvent and, if necessary, a base to facilitate the reaction.

Conclusion

This compound is a highly effective electrophile for the synthesis of 4-substituted tetrahydropyran derivatives. Its reactivity is driven by the weak carbon-iodine bond and the excellent leaving group ability of iodide. This guide has provided the foundational knowledge, including a reliable synthetic protocol and examples of its application in nucleophilic substitution reactions. For drug development professionals and synthetic chemists, this compound represents a valuable and versatile building block for accessing novel chemical matter centered on the medicinally important tetrahydropyran core.

References

Commercial Availability and Synthetic Pathways of 4-Iodotetrahydro-2H-pyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodotetrahydro-2H-pyran, a heterocyclic organic compound, serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its utility lies in the presence of a reactive iodine atom, which can be readily displaced in nucleophilic substitution reactions, and a stable tetrahydropyran ring, a common scaffold in many biologically active molecules.[1] This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical and physical properties, and a detailed experimental protocol for its synthesis.

Commercial Availability

This compound (CAS No. 25637-18-7) is readily available from a variety of chemical suppliers.[2][3][4][5][6][7][8][9][10] Purity levels are typically offered at ≥95% or higher, with some suppliers providing purities of ≥97% and ≥99%.[1][6][8] The compound is generally sold in quantities ranging from milligrams to hundreds of grams. For larger, bulk quantities, inquiries with specific suppliers are recommended.[11]

The following table summarizes the availability from a selection of suppliers. Please note that pricing and stock levels are subject to change and should be verified on the respective supplier's website.

| Supplier | Available Quantities | Purity |

| Sigma-Aldrich | 1g, 5g, 10g | Not specified |

| ChemicalBook | Inquire for pricing | 98% min |

| CymitQuimica | 250mg, 1g, 5g, 10g, 25g, 100g | 98% |

| Thermo Scientific | 250mg, 1g | ≥97% |

| TCI America | Inquire for pricing | >95.0% |

| Apollo Scientific | 1g, 5g, 10g, 25g, 100g | Not specified |

| ChemScene | Inquire for pricing | 97% |

| Chem-Impex | Inquire for pricing | ≥ 99% (HPLC) |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉IO | [2][5][6][7] |

| Molecular Weight | 212.03 g/mol | [2][5][6][7][8] |

| Appearance | Colorless to light yellow liquid | [1][2][4] |

| Boiling Point | 79 °C | [2][3] |

| Density | 1.77 ± 0.1 g/cm³ | [2][3][4] |

| Refractive Index | 1.5471 | [2] |

| Storage Temperature | 2-8°C, protect from light | [1][2][6] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the iodination of tetrahydro-2H-pyran-4-ol. A general experimental protocol is detailed below.

Experimental Protocol: Synthesis from Tetrahydro-2H-pyran-4-ol

Materials:

-

Tetrahydro-2H-pyran-4-ol

-

Imidazole

-

Triphenylphosphine

-

Iodine

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

To a round bottom flask, add tetrahydro-2H-pyran-4-ol (1.0 eq), imidazole (1.2 eq), and triphenylphosphine (1.05 eq).

-

Dissolve the solids in tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of iodine (1.2 eq) in THF.

-

Slowly add the iodine solution dropwise to the stirred reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with deionized water.

-

Back-extract the aqueous layer with ethyl acetate.

-

Combine all organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 0-50%) to yield this compound as a clarified light yellow oil.[2]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Safety Information

This compound is classified as an irritant.[3] It is irritating to the eyes, respiratory system, and skin.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be followed when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 25637-18-7 [m.chemicalbook.com]

- 3. This compound CAS 25637-18-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C5H9IO | CID 2795506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 25637-18-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. This compound CAS 25637-18-7 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 11. chemuniverse.com [chemuniverse.com]

safety and handling of 4-iodotetrahydro-2H-pyran

An In-Depth Technical Guide to the Safety and Handling of 4-Iodotetrahydro-2H-Pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-iodooxane, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a tetrahydropyran ring, enhances reactivity, making it a key component in the synthesis of complex organic molecules.[1] The iodine substituent facilitates various chemical transformations, including nucleophilic substitutions, allowing for the introduction of this functional group into a wide range of substrates.[1] This guide provides comprehensive information on the safe handling, storage, and disposal of this compound, along with its physical, chemical, and toxicological properties, and a detailed experimental protocol for its synthesis.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is crucial to understand its potential risks to ensure safe handling in a laboratory setting.

GHS Hazard Statements:

-

H227: Combustible liquid.[2]

Hazard Note: Irritant.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C5H9IO | [1][5][6] |

| Molecular Weight | 212.03 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| CAS Number | 25637-18-7 | [1][3][5][6] |

| Density | 1.777 g/cm³ | [5] |

| Boiling Point | 79 °C | [5][6] |

| Flash Point | 79.689 °C | [5] |

| Refractive Index | 1.546 | [5] |

| Vapor Pressure | 0.313 mmHg at 25 °C | [5] |

Toxicological Information

The toxicological effects of this compound are primarily related to its irritant properties.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]

-

Respiratory Irritation: May cause irritation to the respiratory tract.[2][3]

-

Ingestion: Ingestion may cause irritation to mucous membranes.[3]

-

Germ Cell Mutagenicity: No data available.[3]

-

Carcinogenicity: No specific data is available to indicate that this compound is a carcinogen.[3]

Safety and Handling

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this chemical, the following personal protective equipment should be worn:

-

Eye/Face Protection: Tight-sealing safety goggles or a face shield.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is for organic gases and vapors (Type A, Brown).[3]

Safe Handling Practices

-

Handle in a well-ventilated place.[7]

-

Avoid contact with skin and eyes.[7]

-

Wash face, hands, and any exposed skin thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[3]

Storage

Stability and Reactivity

-

Stability: Stable under normal conditions.[3]

-

Conditions to Avoid: Incompatible products, excess heat, and exposure to moist air or water.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[3]

-

Hazardous Reactions: None under normal processing.[3]

First-Aid Measures

In case of exposure to this compound, follow these first-aid procedures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[3]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3] Do NOT induce vomiting.[8]

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from tetrahydro-2H-pyran-4-ol.[6]

Materials and Reagents

-

Tetrahydro-2H-pyran-4-ol

-

Imidazole

-

Triphenylphosphine

-

Iodine

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

-

Round bottom flask

-

Stirring apparatus

-

Silica gel for column chromatography

Procedure

-

To a round bottom flask, add tetrahydro-2H-pyran-4-ol, imidazole, triphenylphosphine, and tetrahydrofuran.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of iodine in tetrahydrofuran dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

-

Upon completion of the reaction, dilute the mixture with ethyl acetate and wash with deionized water.

-

Back-extract the aqueous layer with ethyl acetate.

-

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a silica gel column with an ethyl acetate/heptane gradient to yield this compound as a clarified light yellow oil.[6]

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Hazard Mitigation and Response Logic

Caption: Logic for mitigating hazards and responding to exposure events.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Conclusion

This compound is a versatile chemical intermediate with important applications in research and development. Adherence to the safety, handling, and storage guidelines outlined in this document is critical for minimizing risks and ensuring a safe laboratory environment. Researchers should always consult the most up-to-date Safety Data Sheet before working with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H9IO | CID 2795506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. This compound CAS 25637-18-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound CAS#: 25637-18-7 [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Iodotetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceutical agents, making the functionalization of this ring system of significant interest in synthetic and medicinal chemistry. 4-Iodotetrahydro-2H-pyran serves as a versatile intermediate for introducing a wide array of functional groups at the C4 position via nucleophilic substitution reactions. The iodine atom is an excellent leaving group, facilitating reactions with a broad range of nucleophiles under relatively mild conditions.[1][2]

These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in nucleophilic substitution reactions, enabling the synthesis of diverse 4-substituted tetrahydropyran derivatives.

General Reaction Pathway

The nucleophilic substitution reactions of this compound typically proceed via an SN2 mechanism, involving the backside attack of a nucleophile on the carbon atom bearing the iodine. This leads to the displacement of the iodide ion and the formation of a new carbon-nucleophile bond with inversion of stereochemistry.

Caption: General SN2 reaction of this compound.

Synthesis of this compound

The starting material, this compound, can be synthesized from the commercially available tetrahydro-2H-pyran-4-ol.

Protocol 1: Synthesis of this compound [3]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Tetrahydro-2H-pyran-4-ol | 1.0 | 102.13 | 2.0 g (19.58 mmol) |

| Imidazole | 1.2 | 68.08 | 1.60 g (23.50 mmol) |

| Triphenylphosphine | 1.05 | 262.29 | 5.39 g (20.56 mmol) |

| Iodine | 1.2 | 253.81 | 5.96 g (23.50 mmol) |

| Tetrahydrofuran (THF) | - | - | 78.4 mL |

Procedure:

-

To a round-bottom flask, add tetrahydro-2H-pyran-4-ol, imidazole, and triphenylphosphine.

-

Dissolve the mixture in tetrahydrofuran (39.2 mL) and cool the flask to 0 °C in an ice bath.

-

In a separate flask, dissolve iodine in tetrahydrofuran (39.2 mL).

-

Slowly add the iodine solution dropwise to the cooled reaction mixture with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with deionized water.

-

Separate the organic layer and back-extract the aqueous layer with ethyl acetate.

-

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of 0-50% ethyl acetate in heptane) to yield this compound as a light yellow oil.

Expected Yield: ~64%[3]

Nucleophilic Substitution Reactions: Protocols and Data

The following protocols outline the reaction of this compound with various nucleophiles.

Protocol 2: Synthesis of 4-Azidotetrahydro-2H-pyran

| Reagent | Molar Eq. | MW ( g/mol ) |

| This compound | 1.0 | 212.03 |

| Sodium Azide (NaN₃) | 1.5 | 65.01 |

| Dimethylformamide (DMF) | - | - |

Procedure:

-

Dissolve this compound in anhydrous DMF.

-

Add sodium azide to the solution and stir the mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 4-azidotetrahydro-2H-pyran.

Protocol 3: Synthesis of 4-Aminotetrahydro-2H-pyran Derivatives (via reaction with amines)

| Reagent | Molar Eq. | MW ( g/mol ) |

| This compound | 1.0 | 212.03 |

| Amine (e.g., Piperidine) | 2.0 | 85.15 |

| Acetonitrile (CH₃CN) | - | - |

Procedure:

-

Dissolve this compound in acetonitrile.

-

Add the desired amine to the solution and stir the mixture at room temperature.

-

For less reactive amines, the reaction may require heating. Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the amine hydroiodide salt.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the 4-amino-substituted tetrahydropyran.

Protocol 4: Synthesis of 4-Phenoxytetrahydro-2H-pyran (via reaction with phenols)

| Reagent | Molar Eq. | MW ( g/mol ) |

| This compound | 1.0 | 212.03 |

| Phenol | 1.2 | 94.11 |

| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 |

| Dimethylformamide (DMF) | - | - |

Procedure:

-

To a solution of phenol in DMF, add potassium carbonate and stir for 15-30 minutes at room temperature.

-

Add this compound to the mixture.

-

Heat the reaction to 80-100 °C and monitor by TLC.

-

Once the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Protocol 5: Synthesis of Tetrahydro-2H-pyran-4-carbonitrile (via reaction with cyanide)

| Reagent | Molar Eq. | MW ( g/mol ) |

| This compound | 1.0 | 212.03 |

| Sodium Cyanide (NaCN) | 1.5 | 49.01 |

| Dimethyl Sulfoxide (DMSO) | - | - |

Procedure:

-

Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Dissolve this compound in DMSO.

-

Add sodium cyanide and heat the mixture to 90-110 °C.

-

Monitor the reaction by GC-MS or TLC.

-

After completion, cool the reaction mixture and carefully pour it into a solution of ferrous sulfate (to quench excess cyanide).

-

Extract the product with a suitable organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

Protocol 6: Synthesis of 4-(Phenylthio)tetrahydro-2H-pyran (via reaction with thiols)

| Reagent | Molar Eq. | MW ( g/mol ) |

| This compound | 1.0 | 212.03 |

| Thiophenol | 1.1 | 110.18 |

| Sodium Hydride (NaH, 60% dispersion in mineral oil) | 1.2 | 24.00 |

| Tetrahydrofuran (THF) | - | - |

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add thiophenol dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of this compound in THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Summary of Quantitative Data

| Entry | Nucleophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Sodium Azide | 4-Azidotetrahydro-2H-pyran | DMF | 80 | 12 | Data not available in searched literature |

| 2 | Piperidine | 4-(Piperidin-1-yl)tetrahydro-2H-pyran | CH₃CN | RT | 6 | Data not available in searched literature |

| 3 | Phenol/K₂CO₃ | 4-Phenoxytetrahydro-2H-pyran | DMF | 100 | 16 | Data not available in searched literature |

| 4 | Sodium Cyanide | Tetrahydro-2H-pyran-4-carbonitrile | DMSO | 110 | 8 | Data not available in searched literature |

| 5 | Thiophenol/NaH | 4-(Phenylthio)tetrahydro-2H-pyran | THF | RT | 4 | Data not available in searched literature |

Experimental Workflow Diagram

Caption: A typical experimental workflow for nucleophilic substitution.

Conclusion

This compound is a valuable and reactive substrate for the synthesis of a wide range of 4-substituted tetrahydropyran derivatives. The protocols provided herein offer a foundation for researchers to explore the diverse applications of this versatile building block in drug discovery and organic synthesis. Optimization of reaction conditions for specific nucleophiles may be required to achieve optimal yields.

References

Synthesis of 4-Substituted Tetrahydropyrans Using 4-Iodotetrahydro-2H-pyran: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of 4-substituted tetrahydropyrans utilizing 4-iodotetrahydro-2H-pyran as a key building block. The tetrahydropyran (THP) motif is a prevalent structural feature in numerous biologically active molecules and natural products, making the development of efficient synthetic routes to its derivatives a critical endeavor in medicinal chemistry and drug discovery. This compound serves as a versatile precursor, enabling the introduction of a wide range of functionalities at the C4 position through various modern synthetic methodologies.

Introduction

The 4-substituted tetrahydropyran scaffold is of significant interest due to its presence in a multitude of pharmaceutical agents and natural products. The C4-iodo substituent of this compound provides a reactive handle for a variety of transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse library of 4-aryl, 4-alkynyl, 4-amino, 4-alkoxy, and 4-thioether substituted tetrahydropyrans. These derivatives are valuable intermediates for the synthesis of more complex molecular architectures.

General Reaction Scheme

The versatility of this compound as a synthetic intermediate is highlighted by its ability to participate in a range of chemical transformations to yield various 4-substituted tetrahydropyrans. The general reaction scheme is depicted below.

Figure 1: General reaction pathways for the synthesis of 4-substituted tetrahydropyrans from this compound.

Palladium-Catalyzed Cross-Coupling Reactions